molecular formula C12H13N3 B14847150 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine CAS No. 944900-07-6

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine

Cat. No.: B14847150
CAS No.: 944900-07-6
M. Wt: 199.25 g/mol
InChI Key: DXRNTIADHPCQCP-UHFFFAOYSA-N
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Description

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is an organic compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This compound features a pyrimidine ring substituted with a phenyl group at the 5-position and an ethanamine group at the 2-position. It is a primary amine, which means it has one alkyl or aryl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine can be achieved through various methods. One common approach involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with an amine source under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

944900-07-6

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(5-phenylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C12H13N3/c1-9(13)12-14-7-11(8-15-12)10-5-3-2-4-6-10/h2-9H,13H2,1H3

InChI Key

DXRNTIADHPCQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C2=CC=CC=C2)N

Origin of Product

United States

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